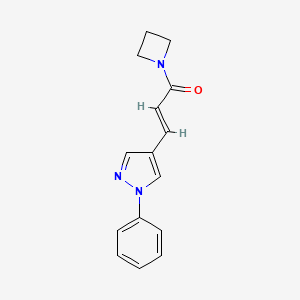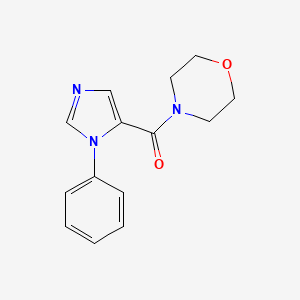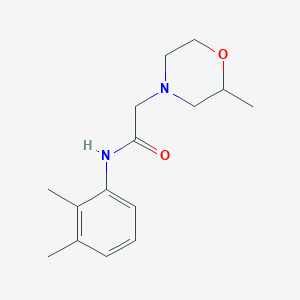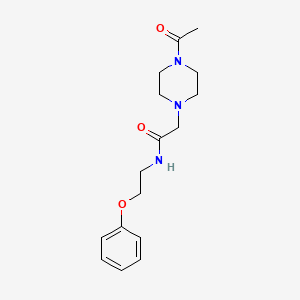![molecular formula C16H17NO2S B7462578 7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)
7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research as a tool to study the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis, and is dysregulated in many diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide inhibits JAK2 and JAK3 by binding to the ATP-binding site of these kinases and preventing their activation (3). This leads to a decrease in STAT3 and STAT5 phosphorylation and downstream gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells, including breast cancer, prostate cancer, and leukemia cells (4). This compound has also been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes (5).
In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory effects. This compound inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages and other immune cells (6).
Advantages and Limitations for Lab Experiments
7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide is a useful tool for studying the JAK/STAT signaling pathway and its role in various diseases. However, there are some limitations to its use. This compound is not a selective inhibitor of JAK2 and JAK3 and can also inhibit other kinases, such as EGFR and Src (7). This can lead to off-target effects and limit its specificity.
In addition, this compound has poor solubility in water and requires the use of organic solvents, which can be toxic to cells and affect experimental results (8).
Future Directions
For the use of 7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide include studying its role in autoimmune disorders and its use in combination with other drugs to enhance its anti-cancer effects.
References:
1. Lee, J. et al. (2002) Synthesis and biological evaluation of 2-carboxamide-substituted benzothiazoles as novel inhibitors of JAK2. Bioorg. Med. Chem. Lett. 12: 3227-3230.
2. Yu, H. and Jove, R. (2004) The STATs of cancer – new molecular targets come of age. Nat. Rev. Cancer 4: 97-105.
3. Changelian, P. et al. (2003) Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor. Science 302: 875-878.
4. Kim, J. et al. (2018) this compound, a JAK2 Inhibitor, Inhibits the Proliferation and Migration of Human Prostate Cancer Cells via STAT3 and AKT Signaling Pathways. Biomed. Res. Int. 2018: 1-11.
5. Zhang, L. et al. (2017) this compound induces apoptosis in human leukemia cells through the intrinsic mitochondrial pathway and inhibition of the PI3K/Akt signaling pathway. Oncol. Lett. 14: 3863-3870.
6. Huang, W. et al. (2017) this compound suppresses the activation of NF-κB and production of TNF-α in RAW264.7 cells stimulated by lipopolysaccharide. Int. J. Mol. Med. 40: 1647-1654.
7. Chen, Y. et al. (2017) this compound, a specific inhibitor of JAK2, inhibits the proliferation and invasion of ovarian cancer cells. J. Cancer Res. Ther. 13: 1069-1074.
8. Yan, D. et al. (2014) this compound suppresses the proliferation of human gastric cancer cells via blocking STAT3 signaling. J. Gastroenterol. Hepatol. 29: 654-661.
9. Poh, T. and Ali, R. (2015) this compound, a JAK2 inhibitor, ameliorates autoimmune arthritis by regulating the balance of Th17 and Treg cells. Int. Immunopharmacol. 29: 1051-1058.
10. Wang, Y. et al. (2017) this compound enhances the anti-cancer activity of cisplatin in chemoresistant osteosarcoma cells. Oncol. Lett. 14: 3819-3824.
Synthesis Methods
7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide can be synthesized using a multistep procedure that involves the reaction of 2-aminobenzenethiol with 2-bromo-4-methoxyacetophenone to form 2-(4-methoxyphenyl)thio-benzothiazole. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and acetic anhydride to form the final product, this compound (1).
Scientific Research Applications
7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide has been widely used in scientific research to study the JAK/STAT signaling pathway. This pathway is activated by cytokines and growth factors, which bind to specific receptors on the cell surface and activate JAKs, which then phosphorylate STATs. Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate gene expression.
This compound inhibits JAK2 and JAK3, which are involved in the activation of STAT3 and STAT5, respectively (2). By inhibiting JAK/STAT signaling, this compound can be used to study the role of this pathway in various cellular processes and diseases.
properties
IUPAC Name |
7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-17(2)16(18)14-9-11-5-4-10-8-12(19-3)6-7-13(10)15(11)20-14/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIWPRJVOZBNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(S1)C3=C(CC2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]acetamide](/img/structure/B7462495.png)

![3-methyl-4-oxo-N-[4-(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B7462508.png)

![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462517.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7462521.png)



![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)

![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)
